

Physical and chemical properties of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Cat. No.: B1394137

[Get Quote](#)

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Introduction: The Strategic Importance of a Fluorinated Heterocycle

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. When this powerful functional group is appended to a pyrimidine core—a privileged heterocycle found in numerous bioactive compounds and pharmaceuticals—the resulting molecule becomes a highly valuable building block.

This guide provides a comprehensive technical overview of **2-(Trifluoromethyl)pyrimidine-4-carboxylic acid**, a key intermediate that marries the benefits of the trifluoromethyl group with the versatile reactivity of a carboxylic acid on a biologically relevant pyrimidine framework. We will delve into its fundamental physical and chemical properties, spectroscopic signature, reactivity, and applications, offering field-proven insights for its effective use in research and development.

Part 1: Core Physicochemical and Molecular Profile

A thorough understanding of a compound's fundamental properties is critical for its successful application in synthesis and biological screening. The data presented below have been consolidated from various chemical suppliers and databases to provide a reliable reference point.

Molecular Structure and Identity

- IUPAC Name: **2-(trifluoromethyl)pyrimidine-4-carboxylic acid**
- CAS Number: 878742-59-7[\[1\]](#)
- Molecular Formula: C₆H₃F₃N₂O₂[\[1\]](#)
- Molecular Weight: 192.1 g/mol [\[1\]](#)[\[2\]](#)
- InChI Key: HGFBZPMMYNDNLR-UHFFFAOYSA-N

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound.

Property	Value	Source(s)
Physical Form	Solid	
Boiling Point	220.7 ± 40.0 °C at 760 mmHg	
pKa (Predicted)	1.67 ± 0.25	[3]
Storage Temperature	4°C, Sealed in dry conditions	[3]

Expert Insight: The predicted pKa value of ~1.67 is notably acidic for a carboxylic acid. This is a direct consequence of the strong electron-withdrawing effect of the trifluoromethyl group and the pyrimidine ring, which stabilize the carboxylate conjugate base. This enhanced acidity has implications for its reactivity, solubility in aqueous media at different pH values, and potential biological interactions.

Part 2: Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of **2-(Trifluoromethyl)pyrimidine-4-carboxylic acid**. The following sections describe the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be relatively simple. The acidic proton of the carboxyl group ($-\text{COOH}$) will typically appear as a broad singlet significantly downfield, often around 12δ , though its chemical shift is dependent on concentration and solvent[4]. The two protons on the pyrimidine ring will appear as distinct signals in the aromatic region, with their specific chemical shifts and coupling patterns dictated by the electronic environment.
- ^{13}C NMR: The carbon spectrum provides key structural information. The carboxyl carbon ($\text{C}=\text{O}$) is expected to resonate in the 165 to 185 δ range[4]. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining carbons of the pyrimidine ring will have characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum is highly diagnostic for the carboxylic acid functionality.

- O–H Stretch: A very broad absorption band is expected in the range of 2500–3300 cm^{-1} , characteristic of the hydrogen-bonded O–H stretch in a carboxylic acid dimer[4].
- C=O Stretch: A strong, sharp absorption band should appear between 1710 and 1760 cm^{-1} corresponding to the carbonyl stretch[4]. Its exact position can indicate whether the acid is in a dimeric (lower wavenumber) or monomeric state.

Part 3: Chemical Reactivity and Synthetic Utility

The true value of **2-(Trifluoromethyl)pyrimidine-4-carboxylic acid** lies in its chemical reactivity, which allows it to serve as a versatile scaffold for building more complex molecules.

Acidity and Salt Formation

As a carboxylic acid, it readily reacts with bases to form carboxylate salts. This property can be exploited to enhance its solubility in aqueous solutions for biological assays or purification

processes.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a gateway to a wide array of functional group transformations, most notably the formation of amides and esters, which are fundamental reactions in pharmaceutical synthesis[5].

- **Amide Bond Formation:** This is arguably the most critical reaction for this compound in drug discovery. Coupling with a diverse range of primary or secondary amines using standard coupling reagents (e.g., HATU, HOBT/EDC) yields a library of novel pyrimidine-4-carboxamides. This reaction is central to structure-activity relationship (SAR) studies.
- **Esterification:** Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling reagents will produce the corresponding esters. Esters can serve as prodrugs or be used as intermediates for further synthetic manipulations.

Influence of the Trifluoromethyl Group

The $-\text{CF}_3$ group is a strong electron-withdrawing group. This has two major effects on the pyrimidine ring:

- **Deactivation:** It deactivates the ring towards electrophilic aromatic substitution.
- **Activation:** It activates the ring for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at another position on the ring.

This electronic profile is a key feature that medicinal chemists leverage to tune the properties and reactivity of the final drug candidates.

Part 4: Synthesis and Experimental Protocols

Illustrative Synthetic Pathway

A common approach to synthesizing pyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. A patented method for preparing **2-(Trifluoromethyl)pyrimidine-4-carboxylic acid** and its derivatives involves a multi-step process that can be generalized as follows[6].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | 306960-74-7 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1394137#physical-and-chemical-properties-of-2-trifluoromethyl-pyrimidine-4-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com